molecular formula C19H22N4O2S2 B12781380 5,5-Bis((((4-aminophenyl)methyl)thio)methyl)-2,4-imidazolidinedione, dihydrochloride CAS No. 142979-92-8

5,5-Bis((((4-aminophenyl)methyl)thio)methyl)-2,4-imidazolidinedione, dihydrochloride

Cat. No.: B12781380
CAS No.: 142979-92-8
M. Wt: 402.5 g/mol
InChI Key: PVYKRUCDWPLXDD-UHFFFAOYSA-N
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Description

5,5-Bis((((4-aminophenyl)methyl)thio)methyl)-2,4-imidazolidinedione, dihydrochloride is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes multiple functional groups that contribute to its reactivity and versatility.

Preparation Methods

The synthesis of 5,5-Bis((((4-aminophenyl)methyl)thio)methyl)-2,4-imidazolidinedione, dihydrochloride typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the imidazolidinedione core: This step involves the reaction of appropriate starting materials under controlled conditions to form the imidazolidinedione core.

    Introduction of the aminophenyl groups: The aminophenyl groups are introduced through a series of substitution reactions, often involving the use of Friedel-Crafts alkylation reactions.

    Formation of the thioether linkages: The thioether linkages are formed by reacting the intermediate compounds with thiol-containing reagents.

    Final purification and conversion to dihydrochloride salt: The final product is purified and converted to its dihydrochloride salt form through treatment with hydrochloric acid.

Chemical Reactions Analysis

5,5-Bis((((4-aminophenyl)methyl)thio)methyl)-2,4-imidazolidinedione, dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the aminophenyl groups, using reagents like halogens or alkylating agents.

Scientific Research Applications

5,5-Bis((((4-aminophenyl)methyl)thio)methyl)-2,4-imidazolidinedione, dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 5,5-Bis((((4-aminophenyl)methyl)thio)methyl)-2,4-imidazolidinedione, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to and modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

5,5-Bis((((4-aminophenyl)methyl)thio)methyl)-2,4-imidazolidinedione, dihydrochloride can be compared with other similar compounds, such as:

    1,3-Bis(4-aminophenyl)adamantane: This compound has a similar aminophenyl structure but lacks the thioether linkages and imidazolidinedione core.

    2,2-Bis(4’-aminophenyl)-5,5-bi-1H-benzimidazole: This compound contains a benzimidazole core and aminophenyl groups but differs in its overall structure and reactivity.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

142979-92-8

Molecular Formula

C19H22N4O2S2

Molecular Weight

402.5 g/mol

IUPAC Name

5,5-bis[(4-aminophenyl)methylsulfanylmethyl]imidazolidine-2,4-dione

InChI

InChI=1S/C19H22N4O2S2/c20-15-5-1-13(2-6-15)9-26-11-19(17(24)22-18(25)23-19)12-27-10-14-3-7-16(21)8-4-14/h1-8H,9-12,20-21H2,(H2,22,23,24,25)

InChI Key

PVYKRUCDWPLXDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CSCC2(C(=O)NC(=O)N2)CSCC3=CC=C(C=C3)N)N

Origin of Product

United States

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